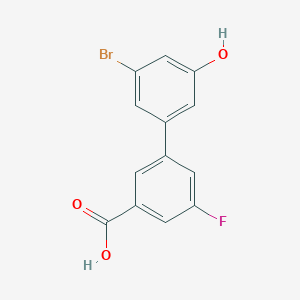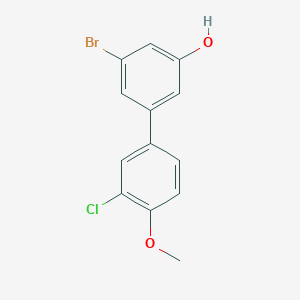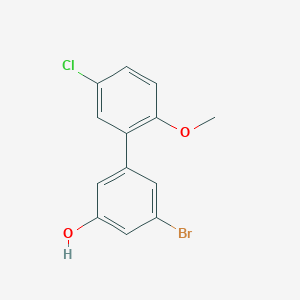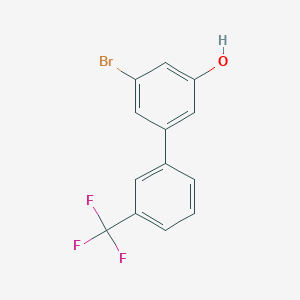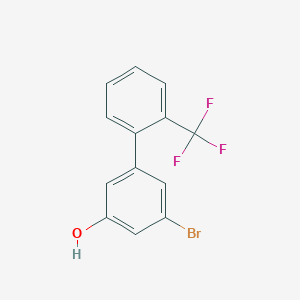
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% (3-B5-2-TFPP) is an important organobromine compound that has been used in a variety of scientific research applications. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. 3-B5-2-TFPP is a versatile compound with a wide range of potential applications.
Applications De Recherche Scientifique
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used in the preparation of organic catalysts and as a starting material for the synthesis of a variety of biologically active compounds. In addition, 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a fluorescent marker in analytical chemistry and as a reagent in the synthesis of polymers.
Mécanisme D'action
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% is an organobromine compound that can act as an oxidizing agent in organic synthesis. It can oxidize a variety of organic compounds, including alcohols, aldehydes, ketones, and carboxylic acids. It can also act as a catalyst in the synthesis of polymers.
Biochemical and Physiological Effects
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has a wide range of potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of certain hormones, such as cortisol and aldosterone. In addition, 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to modulate the expression of certain genes involved in the regulation of various metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive reagent that is readily available and easy to use. It is also relatively stable and has a wide range of potential applications. However, there are some limitations associated with the use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments. It is a highly reactive compound and must be handled with caution. In addition, it can be toxic if inhaled or ingested.
Orientations Futures
The potential applications of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% are numerous and there are numerous opportunities for further research. Some potential future directions include the use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in the synthesis of novel pharmaceuticals, the development of new methods for its synthesis, and the investigation of its potential effects on human health. In addition, further research could be conducted on the mechanism of action of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% and its potential applications in the synthesis of polymers.
Méthodes De Synthèse
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized by a variety of methods, including the reaction of 2-trifluoromethylphenol with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 0°C to 50°C. The reaction yields 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in 95% purity.
Propriétés
IUPAC Name |
3-bromo-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZFVQVZVQOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686446 |
Source


|
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-71-9 |
Source


|
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)



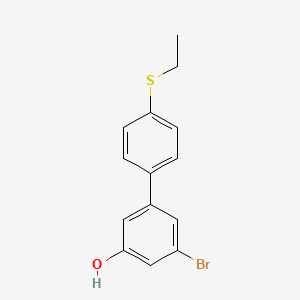


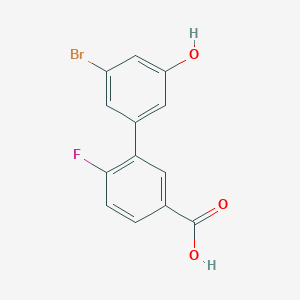
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
